molecular formula C7H8N2O3 B1428119 3-Ethoxypyrazine-2-carboxylic acid CAS No. 1339121-92-4

3-Ethoxypyrazine-2-carboxylic acid

Cat. No.: B1428119
CAS No.: 1339121-92-4
M. Wt: 168.15 g/mol
InChI Key: NKLLDNPMUSPAHX-UHFFFAOYSA-N
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Description

3-Ethoxypyrazine-2-carboxylic acid is a chemical building block of interest in pharmaceutical and organic synthesis research. As a derivative of pyrazine-2-carboxylic acid, it serves as a key precursor for the design of novel compounds . Pyrazinecarboxylic acid derivatives are a significant area of study in medicinal chemistry, particularly in the development of antimycobacterial agents . For instance, research into similar structures, such as 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, has demonstrated promising activity against Mycobacterium tuberculosis , indicating the potential of this chemical class for targeting infectious diseases . The ethoxy functional group on the pyrazine ring may influence the compound's lipophilicity and electronic properties, which can be critical for optimizing bioavailability and target binding in drug discovery efforts . This compound is intended for use as a research chemical in laboratory settings only and is not for diagnostic or therapeutic use. Researchers can employ it to create novel amides, esters, or other complex molecules for various experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxypyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-6-5(7(10)11)8-3-4-9-6/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLLDNPMUSPAHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Ethoxypyrazine-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethoxypyrazine-2-carboxylic Acid

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. A key example is Pyrazinamide, a first-line anti-tuberculosis drug, which is metabolized to its active form, pyrazinoic acid, highlighting the significance of the pyrazine-2-carboxylic acid moiety.[1] Modifications to the pyrazine ring, such as the introduction of alkoxy groups, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, less-documented derivative, This compound , providing a comprehensive overview of its core characteristics, a proposed synthetic pathway, and its potential applications for researchers in drug development.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not widely published, its fundamental properties can be precisely determined from its molecular structure. The molecule consists of a central pyrazine ring functionalized with a carboxylic acid at the C2 position and an ethoxy group at the C3 position.

Molecular Identity and Properties

The core quantitative data for this compound are summarized below. The molecular formula is derived from its constituent atoms, and the molecular weight is calculated from the isotopic masses.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃Calculated
Molecular Weight 168.15 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number 1339121-92-4
Structural Representation

The two-dimensional structure of the molecule is critical for understanding its chemical reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route to this compound can be designed starting from the commercially available 3-hydroxypyrazine-2-carboxylic acid .[2][3] The key transformation is an O-alkylation, specifically an ethylation of the hydroxyl group. The Williamson ether synthesis is the most appropriate and field-proven method for this conversion.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a self-validating system where the progress of the reaction can be monitored, and the product can be purified using standard laboratory techniques.

Step 1: Deprotonation of the Phenolic Hydroxyl Group

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 3-hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) in a suitable polar aprotic solvent, such as Dimethylformamide (DMF).[4]

  • Cool the solution to 0 °C in an ice bath.

  • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.

    • Causality: The hydroxyl group at the C3 position is weakly acidic. A strong base is required to quantitatively deprotonate it, forming a nucleophilic sodium pyrazinoxyl-carboxylate intermediate. The inert atmosphere is crucial as strong bases like NaH are reactive with atmospheric moisture and oxygen.

Step 2: O-Ethylation (Nucleophilic Substitution)

  • While maintaining the temperature at 0 °C, slowly add 1.2 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate, to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Causality: The generated pyrazinoxyl anion acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent in an Sₙ2 reaction. This forms the desired ether linkage. Using a slight excess of the ethylating agent ensures the reaction goes to completion.

Step 3: Work-up and Purification

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound using column chromatography on silica gel.

Synthetic Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Development and Research

Derivatives of pyrazine-2-carboxylic acid are of significant interest due to their diverse biological activities. While this compound itself has not been extensively studied, its structural similarity to other active pyrazines allows for informed hypotheses regarding its potential applications.

  • Antimicrobial and Antifungal Agents: Substituted amides of pyrazine-2-carboxylic acids have demonstrated notable antimycobacterial and antifungal activities.[1] The ethoxy group in the target molecule can serve as a lipophilic moiety, potentially enhancing cell membrane permeability and improving biological activity compared to its hydroxylated precursor.

  • Enzyme Inhibition: The core scaffold can be used to design inhibitors for various enzymes. For instance, pyrazine derivatives have been investigated as inhibitors of photosynthetic electron transport.[1]

  • TGR5 Agonists: Recent research has explored 3-phenoxypyrazine-2-carboxamide derivatives as potent agonists for the Takeda G protein-coupled receptor 5 (TGR5), a target for metabolic diseases.[5] The 3-ethoxy group could be a key structural element in developing new agonists with tailored properties.

  • Chemical Building Block: As a heterocyclic carboxylic acid, it serves as a valuable intermediate for creating more complex molecules, such as amides, esters, and other derivatives for screening in drug discovery programs.[6][7]

Conclusion

This compound represents an intriguing yet underexplored member of the pyrazine carboxylic acid family. With a molecular formula of C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , this compound is accessible through standard synthetic methodologies like the Williamson ether synthesis from its 3-hydroxy analog. Its structural features suggest a strong potential for applications in medicinal chemistry, particularly in the development of novel antimicrobial agents and modulators of key biological targets. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the therapeutic potential of this promising chemical entity.

References

  • J. Kráľová, et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 326-341. Available from: [Link]

  • Lab Supplies. 3-hydroxypyrazine-2-carboxylic acid, min 97%, 100 grams. Available from: [Link]

  • Google Patents. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Y. Li, et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 205-212. Available from: [Link]

  • PubChem. 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • A. D. P. Sari, et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available from: [Link]

Sources

Technical Guide: 3-Ethoxypyrazine-2-carboxylic Acid vs. 3-Hydroxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 3-Ethoxypyrazine-2-carboxylic acid and 3-Hydroxypyrazine-2-carboxylic acid . It focuses on their structural dynamics, synthetic utility in antiviral development (specifically Favipiravir analogs), and reactivity profiles.

Executive Summary

In the development of pyrazine-based antivirals (e.g., Favipiravir/T-705), the functionalization of the C3 position is critical.

  • 3-Hydroxypyrazine-2-carboxylic acid (3-HPCA) acts as a "dynamic" scaffold. It exists in a tautomeric equilibrium that dictates its solubility and reactivity. It is the primary raw material for Favipiravir synthesis but presents challenges in lipophilicity and purification due to its zwitterionic nature.

  • This compound (3-EPCA) represents a "fixed" scaffold. The O-ethylation locks the tautomer, significantly altering the electronic landscape of the pyrazine ring. It serves as a lipophilic analog or a protected intermediate, facilitating reactions in non-polar solvents where the hydroxy variant is insoluble.

Structural Chemistry & Tautomerism

The defining difference between these two molecules is the presence of a labile proton in 3-HPCA versus a fixed ethyl group in 3-EPCA.

The Tautomeric Equilibrium of 3-HPCA

Unlike 3-EPCA, the "hydroxy" acid rarely exists purely as a hydroxypyrazine in solution. It undergoes prototropic tautomerism to form 3-oxo-3,4-dihydropyrazine-2-carboxylic acid .

  • Solid State/Polar Solvents: Favors the Oxo-form (Lactam) due to stabilization by intermolecular hydrogen bonding and solvent polarity.

  • Non-Polar Solvents: The equilibrium shifts slightly, but solubility is generally poor.

The Fixed Ether of 3-EPCA

3-EPCA lacks the N-H proton. The ethoxy group acts as a weak electron donor by resonance (+M) but an electron withdrawer by induction (-I). This makes the C2-carboxylic acid more accessible for activation (e.g., with SOCl₂ or oxalyl chloride) without the interference of an amide-like N-H.

Visualization of Tautomerism

The following diagram illustrates the dynamic equilibrium of 3-HPCA compared to the static structure of 3-EPCA.

Tautomerism cluster_HPCA 3-Hydroxypyrazine-2-carboxylic Acid (Dynamic) cluster_EPCA This compound (Fixed) Hydroxy Hydroxy Form (Enol-like) Oxo Oxo Form (Lactam-like) *Dominant in H2O* Hydroxy->Oxo Tautomerization (Fast) Ethoxy 3-Ethoxy Form (Ether Fixed) Oxo->Ethoxy O-Alkylation (Irreversible)

Caption: Tautomeric equilibrium of 3-HPCA favoring the oxo-form vs. the structurally locked 3-EPCA.

Physicochemical Property Comparison

The structural differences manifest in distinct physical properties essential for process chemistry.

Feature3-Hydroxypyrazine-2-carboxylic AcidThis compound
CAS Number 20737-42-227825-20-3 (Methyl ester analog ref)
Dominant State Solid (High MP > 200°C, decomp)Solid (Lower MP, typically 100-150°C)
Solubility (Water) High (Amphoteric/Zwitterionic)Low (Precipitates at acidic pH)
Solubility (DCM/EtOAc) Very LowHigh (Lipophilic)
Acidity (pKa) ~2.5 (COOH), ~8.5 (OH/NH)~3.0 (COOH)
H-Bonding Donor & Acceptor (Multipoint)Acceptor Only (Pyrazine N, Ether O)
Process Risk Difficult to extract from waterEasy organic extraction

Synthetic Pathways & Interconversion[2]

Synthesis of 3-Hydroxypyrazine-2-carboxylic Acid

This is typically synthesized via the condensation of 2-aminomalonamide with glyoxal , followed by hydrolysis. It is commercially available as a commodity chemical for Favipiravir production.[1]

Synthesis of this compound

Direct ethylation of 3-HPCA is problematic due to competing N-alkylation (forming the N-ethyl oxo species). The preferred route is Nucleophilic Aromatic Substitution (SNAr) on a halogenated precursor.

Protocol: SNAr Synthesis of 3-EPCA

Reaction: 3-Chloropyrazine-2-carboxylic acid + NaOEt → this compound

  • Starting Material: Dissolve 3-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol.

  • Reagent: Slowly add Sodium Ethoxide (2.2 eq) at 0°C. Note: 2 equivalents are needed—one to deprotonate the carboxylic acid, one for the substitution.

  • Conditions: Reflux for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Dilute residue with water.

    • Acidify to pH 3 with 1N HCl (Critical: 3-EPCA will precipitate; 3-HPCA would remain soluble).

    • Extract with Ethyl Acetate (3x).

    • Dry over Na₂SO₄ and concentrate.

Reactivity Flowchart

The following diagram details how these two acids feed into the synthesis of Favipiravir and its analogs.

Synthesis SM 3-Aminopyrazine-2-carboxylate HPCA 3-Hydroxypyrazine-2-carboxylic Acid (3-HPCA) SM->HPCA Diazotization/Hydrolysis Cl_Acid 3-Chloropyrazine-2-carboxylic Acid HPCA->Cl_Acid POCl3 (Chlorination) Amide_OH 3-Hydroxypyrazine-2-carboxamide HPCA->Amide_OH 1. MeOH/H+ (Ester) 2. NH3 (Amidation) EPCA This compound (3-EPCA) Amide_OEt 3-Ethoxypyrazine-2-carboxamide EPCA->Amide_OEt 1. SOCl2 2. NH3 Cl_Acid->EPCA NaOEt/EtOH (SnAr) Favipiravir Favipiravir (T-705) (6-fluoro-3-hydroxy...) Amide_OH->Favipiravir Nitration -> Reduction -> Fluorination Amide_OEt->Favipiravir 1. Functionalization 2. Ether Cleavage (BBr3)

Caption: Synthetic divergence: 3-HPCA is the direct precursor; 3-EPCA requires SnAr installation.

Critical Application Notes (Favipiravir Synthesis)

Why 3-HPCA is the Standard

Despite the handling difficulties, 3-HPCA is the industrial standard for Favipiravir because the final drug requires a 3-hydroxy group. Using 3-EPCA would require a deprotection step (ether cleavage using BBr₃ or HBr) at the end of the synthesis, adding cost and reducing atom economy.

When to Use 3-EPCA

Researchers should select 3-EPCA when:

  • Solubility Issues: The reaction requires non-polar solvents (e.g., DCM, Toluene) where 3-HPCA is insoluble.

  • Side Reactions: The 3-OH/Oxo group interferes with a specific catalyst or coupling reagent (e.g., sequestering metal catalysts).

  • SAR Studies: To test the biological activity of the "locked" ether analog against the viral polymerase target.

References

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 2022.

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 2020.[1]

  • One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide. Organic & Biomolecular Chemistry, 2023.

  • PubChem Compound Summary for CID 565962: 3-Hydroxypyrazine-2-carboxylic acid. National Center for Biotechnology Information.

  • Keto–Enol and imine–enamine tautomerism of phenacylpyridines (Analogous heterocyclic tautomerism). Journal of the Chemical Society, Perkin Transactions 2.

Sources

Solubility profile of 3-Ethoxypyrazine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-Ethoxypyrazine-2-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This compound, a heterocyclic compound with potential applications in drug development, presents a unique solubility profile that is essential to characterize for formulation, purification, and analytical purposes. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this molecule in organic solvents, a detailed experimental protocol for its determination, and an analysis of expected solubility trends. By understanding the interplay of molecular structure and solvent properties, researchers can strategically select appropriate solvent systems to optimize their research and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from laboratory to clinic, solubility is a fundamental physical property that profoundly influences its developability.[1] For a compound like this compound, understanding its solubility in various organic solvents is paramount for several key reasons:

  • Crystallization and Purification: The selection of an appropriate solvent system is crucial for obtaining a crystalline form with the desired purity, polymorphism, and morphology.

  • Formulation Development: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, requires a deep understanding of the API's solubility to ensure adequate dissolution and bioavailability.[1]

  • Analytical Method Development: Accurate quantification and characterization of the compound often rely on dissolving it in a suitable solvent for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • Process Chemistry: In large-scale synthesis, solvent selection impacts reaction kinetics, yield, and the ease of product isolation and purification.

This guide serves as a technical resource for scientists and researchers, offering both theoretical grounding and practical insights into the solubility of this compound.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between solute and solvent molecules.[2][3] For this compound, its molecular structure dictates its interactions with different organic solvents.

2.1. Molecular Structure Analysis

This compound possesses several key functional groups that influence its solubility:

  • Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. This ring system is relatively polar.

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor.[4][5] Its presence significantly enhances solubility in polar solvents.

  • Ethoxy Group (-OCH2CH3): This group adds some non-polar character to the molecule but also has an ether oxygen that can act as a hydrogen bond acceptor.

The interplay of these groups results in a molecule with both polar and non-polar regions, suggesting that its solubility will vary significantly with the polarity of the solvent.

2.2. Solvent Polarity and Hydrogen Bonding

Organic solvents can be broadly classified based on their polarity (polar or non-polar) and their ability to form hydrogen bonds (protic or aprotic).[6]

  • Polar Protic Solvents: (e.g., methanol, ethanol, water) These solvents have O-H or N-H bonds and can readily engage in hydrogen bonding. Due to the carboxylic acid group, this compound is expected to be highly soluble in these solvents.

  • Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethyl sulfoxide) These solvents have a dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in polar protic solvents.

  • Non-polar Solvents: (e.g., hexane, toluene) These solvents have low dielectric constants and minimal dipole moments.[2] The solubility of the polar this compound is expected to be low in these solvents.

The general trend is that as the non-polar character of the carbon chain in a carboxylic acid increases, its solubility in polar solvents decreases.[7]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[8][9][10] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the saturated solution.

3.1. Detailed Experimental Protocol

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm pore size)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed (e.g., 300 RPM) and a controlled temperature (e.g., 25 °C or 37 °C).[11] Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles.[8] This step is critical to prevent overestimation of the solubility.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen detection method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

3.2. Self-Validating System and Controls

To ensure the trustworthiness of the results, the protocol should include:

  • Time to Equilibrium Check: Perform the experiment at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration has reached a plateau, indicating that equilibrium has been established.[11]

  • Temperature Control: Maintain a constant and recorded temperature throughout the experiment, as solubility is temperature-dependent.

  • Replicates: Conduct each solubility measurement in triplicate to assess the precision of the method.

  • Purity of Compound: Ensure the purity of the this compound is known and high, as impurities can affect solubility.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant T & speed (24-72h) B->C D Settle and withdraw supernatant C->D E Filter (0.45 µm) D->E F Dilute sample E->F G Quantify (HPLC/UV-Vis) F->G H Calculate Solubility G->H

Caption: Shake-Flask Method for Solubility Determination.

Expected Solubility Profile of this compound

Solvent ClassSolventPolarity (Dielectric Constant)Expected SolubilityRationale
Polar Protic Methanol32.7HighStrong hydrogen bonding with the carboxylic acid group.
Ethanol24.5HighSimilar to methanol, good hydrogen bonding capabilities.
Polar Aprotic Acetone20.7Moderate to HighCan act as a hydrogen bond acceptor for the carboxylic acid.
Ethyl Acetate6.0ModerateLower polarity than acetone, but still capable of some polar interactions.
Dimethyl Sulfoxide (DMSO)46.7Very HighHighly polar aprotic solvent, excellent for dissolving many organic compounds.
Non-polar Toluene2.4LowPrimarily non-polar interactions, unable to effectively solvate the polar functional groups.
Hexane1.9Very LowHighly non-polar, very poor solvent for polar compounds.

Logical Relationship between Solvent Properties and Solubility

solubility_logic cluster_solute This compound cluster_solvent Solvent Properties cluster_solubility Solubility Outcome Solute Polar Functional Groups (Carboxylic Acid, Pyrazine) Polarity High Polarity Solute->Polarity 'Like Dissolves Like' HBond Hydrogen Bonding Capacity Solute->HBond 'Like Dissolves Like' Solubility High Solubility Polarity->Solubility HBond->Solubility

Caption: Factors Influencing High Solubility.

Practical Implications and Field-Proven Insights

The solubility profile of this compound has direct consequences for its practical application in a research and development setting.

  • For Crystallization: A solvent system where the compound has moderate solubility at room temperature and high solubility at an elevated temperature is ideal for recrystallization. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane) can also be employed to induce crystallization. The presence of water in some organic solvents can significantly enhance the solubility of carboxylic acids.[12][13][14]

  • For Formulation: For oral dosage forms, understanding the solubility in biorelevant media is the next logical step. For parenteral formulations, solubility in pharmaceutically acceptable co-solvents would need to be determined.

  • For Analytical Chemistry: The choice of solvent for preparing stock solutions and mobile phases is critical. A solvent in which the compound is highly soluble and stable should be chosen for stock solutions to ensure accuracy and reproducibility.

Conclusion

While a definitive, quantitative solubility profile of this compound requires experimental determination, a strong theoretical understanding allows for a predictive assessment of its behavior in various organic solvents. The principles of "like dissolves like," polarity, and hydrogen bonding provide a robust framework for solvent selection. The shake-flask method offers a reliable and standardized approach to experimentally determine the solubility of this compound. The insights provided in this guide are intended to empower researchers and scientists to make informed decisions in their work with this compound, ultimately facilitating its journey through the drug development pipeline.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). protocols.io. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). [Link]

  • How do you perform the shake flask method to determine solubility? - Quora. (2017, April 27). [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents - ResearchGate. (2026, February 6). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes (Journal Article) | OSTI.GOV. (1992, November 1). [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Solubility of Organic Compounds. (2023, August 31). [Link]

  • US2520088A - Process of preparing pyrazines - Google P
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023, January 29). [Link]

  • 3-Hydroxypyrazine-2-carboxylic acid | C5H4N2O3 | CID 565962 - PubChem. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. [Link]

  • Studies In Pyrazine Chemistry. - University of Glasgow. [Link]

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  • Full article: Greener approach toward one pot route to pyrazine synthesis. (2011, August 24). [Link]

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  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). [Link]

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Methodological & Application

Synthesis of 3-Ethoxypyrazine-2-carboxylic acid from 3-chloropyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Ethoxypyrazine-2-carboxylic acid

Abstract

This application note provides a comprehensive guide for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction. The protocol details the conversion of 3-chloropyrazine-2-carboxylic acid using sodium ethoxide in an ethanol solvent system. We delve into the underlying chemical principles, provide a robust, step-by-step experimental procedure, and outline methods for product purification and characterization. This guide is intended for researchers in medicinal chemistry and drug development requiring a reliable method for accessing substituted pyrazine scaffolds.

Scientific Principles & Rationale

The conversion of 3-chloropyrazine-2-carboxylic acid to its 3-ethoxy analogue is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The success of this transformation hinges on several key factors rooted in the electronic properties of the substrate and the choice of reagents.

1.1. The SNAr Mechanism

Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination pathway.[1] The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the electron-withdrawing carboxylic acid group at the C2 position. This electronic arrangement makes the carbon atom bonded to the chlorine (C3) highly electrophilic and susceptible to attack by a nucleophile.[2]

The reaction proceeds in two main steps:

  • Nucleophilic Addition: The ethoxide ion (⁻OEt), a potent nucleophile, attacks the electron-deficient C3 carbon, breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination of Leaving Group: Aromaticity is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final this compound product.

Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

1.2. Causality of Experimental Choices

  • Choice of Nucleophile: Sodium ethoxide provides the ethoxide nucleophile required for the substitution. It is also a strong base. While the basicity can potentially lead to side reactions, in this case, it primarily serves to deprotonate the carboxylic acid, forming the carboxylate salt. This enhances the solubility of the starting material in the reaction medium.

  • Choice of Solvent: Ethanol is the ideal solvent for this reaction. First, it is the conjugate acid of the ethoxide nucleophile, preventing unwanted side reactions that might occur with other protic solvents. Second, it effectively dissolves both the sodium ethoxide and the pyrazine substrate (as its salt). The reaction is typically run under reflux to provide the necessary activation energy.[4]

  • Reaction Conditions: Heating the reaction to reflux is often necessary to overcome the activation energy barrier associated with disrupting the aromatic system to form the Meisenheimer complex.[4]

Materials, Safety, and Equipment

2.1. Reagent & Equipment Table

Reagent / EquipmentGradeSupplier ExampleNotes
3-chloropyrazine-2-carboxylic acid≥97%Sigma-AldrichStarting material. Irritant.[5]
Sodium Ethoxide (NaOEt)≥97%Acros OrganicsMoisture-sensitive, corrosive. Handle under inert atmosphere.
Ethanol (EtOH), AnhydrousACS Reagent GradeFisher ScientificSolvent.
Hydrochloric Acid (HCl), concentratedACS Reagent GradeVWRUsed for acidification during workup. Corrosive.
Ethyl Acetate (EtOAc)HPLC GradeVWRExtraction solvent.
Brine (Saturated NaCl solution)N/ALab-preparedUsed for washing during extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeSigma-AldrichDrying agent.
Round-bottom flask, 100 mLN/AN/AReaction vessel.
Reflux CondenserN/AN/ATo prevent solvent loss during heating.
Magnetic Stirrer with Heating MantleN/AN/AFor heating and agitation.
Separatory Funnel, 250 mLN/AN/AFor liquid-liquid extraction.
Rotary EvaporatorN/AN/AFor solvent removal.

2.2. Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling Sodium Ethoxide: Sodium ethoxide is a strong base and is highly reactive with water and moisture.[6] It can cause severe skin and eye burns. All manipulations should be performed in a fume hood and preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Handling Acids and Solvents: Concentrated HCl is corrosive and should be handled with care in a fume hood.[7] Ethyl acetate is flammable. Ensure no ignition sources are nearby during extraction procedures.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic and basic aqueous waste should be neutralized before disposal.

Detailed Experimental Protocol

This protocol describes the synthesis on a 5 mmol scale.

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_final 4. Purification & Analysis A Charge flask with 3-chloropyrazine-2-carboxylic acid and anhydrous ethanol B Add sodium ethoxide under N₂ atmosphere A->B Stir C Attach reflux condenser and heat to reflux (approx. 78°C) D Monitor reaction by TLC (approx. 8-16 hours) C->D E Cool to RT, remove solvent via rotary evaporation F Redissolve residue in H₂O E->F G Acidify to pH ~2-3 with conc. HCl F->G H Extract with Ethyl Acetate (3x) G->H I Wash organic layers with brine H->I J Dry over Na₂SO₄, filter, and concentrate I->J K Purify crude solid via recrystallization or chromatography L Characterize pure product (NMR, LC-MS, M.P.) K->L

Diagram 2: General Experimental Workflow.

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxylic acid (0.79 g, 5.0 mmol, 1.0 equiv.).

  • Add 25 mL of anhydrous ethanol to the flask. Stir the mixture to form a suspension.

  • Carefully add sodium ethoxide (0.51 g, 7.5 mmol, 1.5 equiv.) to the suspension in portions. The reaction is exothermic, and the solid should gradually dissolve as the sodium salt of the carboxylic acid is formed.

Step 2: Synthesis

  • Attach a reflux condenser to the flask and place it in a heating mantle.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours). A suitable eluent system is 1:1 Hexanes:Ethyl Acetate with 1% acetic acid.

Step 3: Workup and Isolation

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting solid residue in 30 mL of deionized water.

  • Transfer the aqueous solution to a 250 mL separatory funnel. Cool the funnel in an ice bath.

  • Slowly and carefully acidify the aqueous solution to a pH of approximately 2-3 by adding concentrated HCl dropwise. A precipitate of the product should form.

  • Extract the aqueous layer three times with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash once with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, or by flash column chromatography on silica gel.

Characterization & Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

4.1. Analytical Methods

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the structure. The ¹H NMR spectrum is expected to show a characteristic quartet and triplet for the ethoxy group, in addition to the aromatic protons of the pyrazine ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the molecular weight of the product and assess its purity.[8][9]

  • Melting Point (M.P.): A sharp melting point range for the purified product is indicative of high purity.

4.2. Quantitative Data Summary

ParameterStarting MaterialProduct
IUPAC Name 3-chloropyrazine-2-carboxylic acidThis compound
Molecular Formula C₅H₃ClN₂O₂C₇H₈N₂O₃
Molecular Weight 158.54 g/mol 168.15 g/mol
Appearance White to off-white solidWhite to pale yellow solid
Theoretical Yield N/A0.84 g (for 5.0 mmol scale)
Expected Actual Yield N/A75-90%
Purity (Post-Purity) ≥97%>98% (by HPLC/LC-MS)[10]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivated sodium ethoxide due to moisture.Extend the reflux time and monitor by TLC. Ensure anhydrous conditions are strictly maintained and use freshly opened/properly stored sodium ethoxide.
Low Yield Incomplete extraction during workup. Loss during purification.Ensure the aqueous layer is acidified to pH 2-3 to fully precipitate the carboxylic acid. Perform at least three extractions. Optimize recrystallization solvent volume to minimize loss in the mother liquor.
Oily or Impure Product Residual solvent. Incomplete reaction. Side-product formation.Ensure the product is thoroughly dried under high vacuum. Purify via flash column chromatography to separate from unreacted starting material and any potential side products.

Conclusion

The protocol described in this application note presents a reliable and efficient method for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution on an electron-deficient pyrazine core, this procedure provides high yields of the desired product. Careful attention to anhydrous conditions and proper workup techniques are critical for success. This method is readily applicable for researchers requiring access to this and similar substituted pyrazine heterocycles for applications in pharmaceutical and materials science.

References

  • Vertex AI Search. (2026). Pyrazine-2-carboxylic acid - Solubility of Things.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Pyrazine-2-carboxylic Acid (CAS: 98-97-5) Product Specification.
  • ACS Publications. (2006). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
  • ChemicalBook. (2025). Pyrazine-2,5-dicarboxylic acid | 122-05-4.
  • PureSynth. (n.d.). Pyrazinecarboxylic Acid 98.0%(HPLC).
  • ResearchGate. (n.d.). Reaction of 2-chloropyrazine with morpholine with various solvents and bases.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropyridine-2-carboxylic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Methoxypyrazine-2-carboxylic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 6-Chloropyrazine-2-carboxylic acid.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • Atlantis Press. (2022). Chemical Transformation of Pyrazine Derivatives.
  • RBNAinfo. (2025). SAFETY DATA SHEET.
  • Filo. (2025). Write the reaction mechanism for 2 (iii) and (iv) above. (iii) [Benzene...
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).
  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines.
  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Benchchem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • ResearchGate. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
  • Semantic Scholar. (2009). Ethyl 3-Chloropyrazine-2-ca....
  • Chemistry LibreTexts. (2021). 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives.
  • ResearchGate. (2025). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes.
  • PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • ResearchGate. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives.
  • Organic Syntheses. (n.d.). 2,3-PYRAZINEDICARBOXYLIC ACID.
  • Introduction to Organic Chemistry. (n.d.). 13.7. Reactions with Carboxylic Acid/Ester Electrophiles.
  • UNL Digital Commons. (n.d.). Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge.
  • CK-12 Foundation. (2026). Chemical Reactions of Carboxylic Acids.
  • PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

Sources

Nucleophilic aromatic substitution protocols for pyrazine derivatives

Application Note: Precision Nucleophilic Aromatic Substitution ( ) Protocols for Pyrazine Derivatives

Abstract & Strategic Context

Pyrazine cores are privileged scaffolds in modern drug discovery, serving as the pharmacophore in FDA-approved therapeutics such as Bortezomib (proteasome inhibitor) and Pyrazinamide (antitubercular). Unlike their pyridine analogs, pyrazines possess a second nitrogen atom that significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), theoretically enhancing susceptibility to nucleophilic attack.

However, practical execution of Nucleophilic Aromatic Substitution (

This guide moves beyond generic "add and stir" procedures. It provides a mechanistic framework for optimizing

leaving group hierarchysolvent-mediated transition state stabilizationN-oxide activation strategies

Mechanistic Grounding: The Meisenheimer Determinant[1][2]

Success in pyrazine

Meisenheimer Complex



12
The "Element Effect" in Pyrazines

Operators often default to chloropyrazines due to cost. However, for difficult substitutions, fluoropyrazines are vastly superior. The high electronegativity of fluorine stabilizes the negative charge in the Meisenheimer intermediate (inductive effect), lowering the activation energy of the first step.

Reactivity Hierarchy:

Mechanism Visualization

The following diagram illustrates the addition-elimination pathway and the critical resonance stabilization provided by the para-nitrogen.

SNAr_Mechanismcluster_noteStabilization FactorsStartSubstrate(2-Chloropyrazine)TS1Transition State 1(Aromaticity Break)Start->TS1+ Nu:NuNucleophile(Nu:)Nu->TS1InterMeisenheimer Complex(Anionic Intermediate)TS1->InterRDS (Fast for F, Slow for Cl)TS2Transition State 2(Leaving Group Departs)Inter->TS2Note1N-4 acts as electron sinkstabilizing negative chargeInter->Note1ProductProduct(2-Substituted Pyrazine)TS2->Product- Cl⁻

Figure 1: Reaction coordinate of Pyrazine

Critical Process Parameters (CPP) Optimization

Before attempting the protocols, consult this matrix to select conditions based on your substrate's electronic profile.

ParameterStandard ConditionHigh-Performance AlternativeMechanistic Rationale
Solvent DMF or DMSONMP or Sulfolane High dielectric constants stabilize the polar Meisenheimer complex. Sulfolane allows higher temps (>150°C) without decomposition.
Base

Cs_2CO_3 or KF Cesium's "naked anion" effect improves solubility in organic media. KF promotes F-exchange or stabilizes intermediates.
Leaving Group Chloride (-Cl)Fluoride (-F) or Sulfone (-SO_2R) If -Cl fails, convert to -F (using KF) or oxidize an -SMe group to -SO2Me (a "super-leaving group").
Additives None18-Crown-6 Phase transfer catalyst; essential when using inorganic bases (

, KF) in aprotic solvents.

Experimental Protocols

Protocol A: Green Chemistry Approach (Water/KF)

Best for: Simple primary/secondary amines reacting with 2-chloropyrazines. Ref: This protocol is adapted from transition-metal-free methodologies highlighted in recent green chemistry literature [1].

Reagents:

  • 2-Chloropyrazine (1.0 equiv)[3]

  • Amine Nucleophile (1.2 equiv)

  • Potassium Fluoride (KF) (1.0 equiv) - Critical additive

  • Solvent: Water (Deionized)

Procedure:

  • Charge: To a pressure vial equipped with a magnetic stir bar, add 2-chloropyrazine (1.0 mmol), the amine (1.2 mmol), and KF (1.0 mmol).

  • Solvent: Add water (2.0 mL, 0.5 M concentration). The mixture may be biphasic initially.

  • Reaction: Cap the vial and heat to 100 °C for 12–24 hours.

    • Note: The KF does not just act as a base; it likely facilitates in-situ halogen exchange or stabilizes the transition state via hydrogen bonding in the aqueous medium.

  • Workup: Cool to room temperature (RT).

    • Solids: If product precipitates, filter and wash with cold water.

    • Oils: Extract with EtOAc (3x), wash with brine, dry over

      
      , and concentrate.
      

Validation:

  • TLC: 2-chloropyrazine is non-polar; product will typically be more polar (lower

    
    ).
    
  • Yield Target: >85% for aliphatic amines.

Protocol B: Sequential Regioselective Functionalization

Best for: Creating 2,6-disubstituted pyrazines from 2,6-dichloropyrazine.

Challenge: The first substitution places an electron-donating group (EDG) on the ring, deactivating it toward the second substitution.

Workflow Logic:

  • Position 1 (Easy): Mild conditions, stoichiometric control.

  • Position 2 (Hard): Forcing conditions, strong nucleophile.

Step 1: Mono-Substitution (Synthesis of 2-amino-6-chloropyrazine)

  • Dissolve 2,6-dichloropyrazine (1.0 equiv) in Ethanol (0.2 M).

  • Add amine (1.0 equiv) and

    
     (1.1 equiv).
    
  • Stir at RT for 4–6 hours. Do not heat yet.

    • Control: Heating leads to bis-substitution mixtures.

  • Evaporate solvent and purify via column chromatography (often required to remove trace bis-product).

Step 2: Bis-Substitution (Displacement of the deactivated chloride)

  • Dissolve the mono-substituted product in NMP (N-methyl-2-pyrrolidone) or DMSO (0.5 M).

  • Add the second nucleophile (excess, 2.0–3.0 equiv).

  • Add base:

    
     (2.0 equiv) or NaH (for alcohols).
    
  • Heat: Microwave irradiation at 140–160 °C for 30–60 mins is preferred over overnight reflux to minimize thermal decomposition.

Protocol C: Activation via N-Oxide (The "Deoxidative" Strategy)

Best for: Unreactive substrates or when specific regioselectivity (C-2 vs C-3) is required. Ref: Based on Sato et al. methodologies for activating pyrazines [2].

Concept: Pyrazine N-oxides are more susceptible to nucleophilic attack than neutral pyrazines. The N-oxide oxygen can then be removed or used as a directing group.

Procedure (Chlorination example):

  • Oxidation: Treat substituted pyrazine with mCPBA (1.1 equiv) in DCM to generate the N-oxide.

  • Chlorination: Dissolve Pyrazine-N-oxide (1.0 equiv) in

    
     (neat, acting as solvent and reagent).
    
  • Reflux: Heat to 100 °C for 2–4 hours.

    • Mechanism:[1][4][2][5][6][7] The oxygen attacks phosphorus, creating a good leaving group, followed by chloride attack at the alpha position.

  • Quench: Pour carefully onto ice/water (Exothermic!). Neutralize with

    
     and extract.
    

Troubleshooting & Decision Logic

Use the following decision tree when standard protocols fail.

Troubleshooting_LogicProblemReaction Stalled / Low YieldCheck1Is the substrate electron-rich?(e.g., has -OMe, -NH2)Problem->Check1Check2Is the Nucleophile weak?(e.g., Aniline, hindered alcohol)Check1->Check2NoSol1Strategy: N-Oxide Activation(Protocol C)Check1->Sol1YesSol2Strategy: Change Leaving Group(Cl -> F or SO2Me)Check2->Sol2Yes (Sterics/Electronics)Sol3Strategy: Microwave Heating(High Temp/Pressure)Check2->Sol3No (Kinetic barrier)Sol4Strategy: Stronger Base/Catalyst(Use NaH or Pd-catalysis)Sol3->Sol4Still fails?

Figure 2: Troubleshooting logic flow for stalled

Common Failure Modes:
  • Hydrolysis: If using DMSO/DMF, ensure they are anhydrous. Hydroxide (from wet base) competes with your nucleophile to form Pyrazinones (tautomers of hydroxypyrazine), which are dead-ends for

    
    .
    
  • Regio-scrambling: In 2,3-dichloropyrazine, attack usually favors C-2 (ortho to N). If mixtures occur, lower the temperature and switch to a less polar solvent (THF) to maximize kinetic control.

References

  • Transition-metal-free amination of heteroaryl chlorides

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chem. Eur. J.
    • URL:[Link]

  • Pyrazine N-Oxide Activation

    • Title: Studies on pyrazines.[4][3][5][8][9][10][11] Part 27. A new deoxidative nucleophilic substitution of pyrazine N-oxides.[8][11]

    • Source: J. Chem. Soc., Perkin Trans.[8] 1

    • URL:[Link]

  • General

    
     Mechanism & Leaving Groups: 
    
    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Regioselectivity in Dichloropyrazines

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution ( ) Reaction of 2-Substituted 3,5-Dichloropyrazines.
    • Source: ResearchGate[5][6][12]

    • URL:[Link]

Application Note & Protocol: Strategic Recrystallization of 3-Ethoxypyrazine-2-carboxylic Acid for High-Purity Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the purification of 3-Ethoxypyrazine-2-carboxylic acid via recrystallization. It outlines the fundamental principles of solvent selection based on the physicochemical properties of the target molecule and presents comprehensive, step-by-step protocols for both single-solvent and mixed-solvent systems. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain high-purity material essential for downstream applications.

Introduction: The Critical Role of Purity

This compound is a heterocyclic compound of significant interest as a building block in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the outcomes of subsequent synthetic steps, biological assays, or material characterization. Recrystallization is a robust and widely-used technique for the purification of solid organic compounds, capable of yielding material of very high purity when optimized correctly.[1] This process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures.

Understanding the Molecule: Physicochemical Properties

A successful recrystallization strategy is predicated on a thorough understanding of the target molecule's properties. This compound possesses a unique combination of functional groups that dictate its solubility behavior.

  • Pyrazine Ring: Aromatic and heterocyclic, contributing to the molecule's overall planarity and potential for π-π stacking interactions.

  • Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature is a primary driver of its solubility in polar solvents.[2]

  • Ethoxy Group (-OCH₂CH₃): An ether linkage that introduces some non-polar character and can also act as a hydrogen bond acceptor.

Based on analogs like Pyrazine-2-carboxylic acid, the target compound is a solid at room temperature with a relatively high melting point.[3] Its structure suggests it will be soluble in polar organic solvents and will have some solubility in water, particularly at elevated temperatures.[3]

Table 1: Estimated Physicochemical Properties of this compound and Analogs

PropertyThis compound (Predicted)Pyrazine-2-carboxylic acid (Reference)3-METHYLPYRAZINE-2-CARBOXYLIC ACID (Reference)
Molecular Formula C₇H₈N₂O₃C₅H₄N₂O₂C₆H₆N₂O₂
Molecular Weight ~168.15 g/mol 124.10 g/mol ~138.12 g/mol
Physical State Crystalline SolidWhite to off-white crystalline powder[3]Solid
Melting Point Expected to be >150 °C223 °C[3]177 °C[4]
Polarity PolarPolarPolar
Solubility Profile Soluble in polar organic solvents (e.g., alcohols, acetone); sparingly soluble in hot water; poorly soluble in non-polar solvents (e.g., hexane).[3]Soluble in water, ethanol, acetone, DMSO. Low solubility in non-polar solvents.[3]N/A

The Art of Solvent Selection: A Foundational Pillar

The choice of solvent is the most critical parameter in a recrystallization experiment. The ideal solvent should exhibit the following characteristics:

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures (e.g., 0-4 °C).[1]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor upon crystallization).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.

Candidate Solvents for this compound

Given its polar nature, several solvents and solvent systems are viable candidates. General purification procedures for carboxylic acids often involve crystallization from alcohols, aqueous alcohol, or toluene.[5]

Table 2: Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Comments
Water 10080.1The carboxylic acid group promotes solubility, especially when hot.[2] Excellent for highly polar compounds. High boiling point may require vacuum drying.
Ethanol 7824.5A versatile polar protic solvent. Often shows good differential solubility for carboxylic acids.[6] Pyrazine derivatives have been successfully recrystallized from alcohol.[7]
Methanol 6532.7Similar to ethanol but more polar and with a lower boiling point. Good for compounds with high polarity.
Ethyl Acetate 776.0A moderately polar solvent. Often used for extracting pyrazine derivatives.[8] Can be effective, especially in a mixed-solvent system with a non-polar solvent like hexane.
Acetone 5620.7A polar aprotic solvent with a low boiling point. Good dissolving power, but its low boiling point can sometimes lead to premature crystallization.
Isopropanol 8218.3Less polar than ethanol, with a slightly higher boiling point. Can offer a different solubility profile.
Mixed-Solvent Systems

When no single solvent provides the ideal solubility curve, a mixed-solvent system is employed. This involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" solvent).

  • Ethanol/Water: An excellent choice for polar compounds. The compound is dissolved in hot ethanol, and water is added until the solution becomes turbid.

  • Ethyl Acetate/Hexane: A common system for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexane.

  • Toluene/Petroleum Ether: Suitable for less polar aromatic acids.[5]

Experimental Workflow: From Crude Solid to Pure Crystals

The following diagram illustrates the logical flow of a standard recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in flask B Add minimum amount of hot solvent A->B C Heat to dissolve B->C D Insoluble impurities present? C->D E Perform hot gravity filtration D->E Yes F Transfer clear filtrate D->F No E->F G Allow filtrate to cool slowly F->G H Induce crystallization if needed (scratching, seeding) G->H I Cool in ice bath H->I J Collect crystals via vacuum filtration I->J K Wash with cold solvent J->K L Dry crystals under vacuum K->L M Pure Product L->M

Caption: General workflow for purification by recrystallization.

Detailed Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of ethanol (e.g., 5 mL) and heat the mixture to a gentle boil with stirring on a hot plate.

  • Achieve Saturation: Continue adding ethanol dropwise until all the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.

  • Hot Filtration (if necessary): If any insoluble impurities are observed (e.g., dust, solid byproducts), perform a hot gravity filtration. Quickly pour the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethanol as described in Protocol 1.

  • Induce Turbidity: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 1. The washing solvent in step 7 should be a cold mixture of ethanol and water with the same composition that induced crystallization.

Troubleshooting Common Issues

IssuePotential CauseSolution
No crystals form upon cooling Solution is not saturated (too much solvent used); compound is very soluble even when cold.1. Boil off some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[1] 3. Add a "seed" crystal of the pure compound.
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent. 3. Allow the solution to cool much more slowly.
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.1. Concentrate the mother liquor and cool for a second crop of crystals. 2. Ensure washing solvent is ice-cold. 3. Pre-heat all glassware used for hot filtration.

Characterization and Quality Control

The purity of the recrystallized product must be validated.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) that is consistent with literature values indicates high purity.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should appear as a single spot.

  • Spectroscopic Analysis: Confirm the chemical identity and absence of impurities using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[9]

References

  • Merck & Co., Inc. (1940). Derivatives of pyrazine carboxylic acid and processes for their production. U.S.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 565962, 3-Hydroxypyrazine-2-carboxylic acid. [Link]

  • Prasanna, V., et al. (2015).
  • Solubility of Things (n.d.). Pyrazine-2-carboxylic acid. [Link]

  • Wang, J. (2016). A kind of preparation method of pyrazine carboxylic acid.
  • The Good Scents Company (n.d.). 2-methyl-3-ethoxypyrazine. [Link]

  • LookChem (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • LibreTexts Chemistry (2020). Physical Properties of Carboxylic Acids. [Link]

  • University of Waterloo (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • American Chemical Society (2013). Pharmaceutical Co-Crystals of Pyrazinecarboxamide (PZA) with Various Carboxylic Acids: Crystallography, Hirshfeld Surfaces, and Dissolution Study. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 62711970, 3-(Ethylamino)pyrazine-2-carboxylic acid. [Link]

  • Hoechst Aktiengesellschaft (1991). Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • BP Chemicals Limited (1995). Process for purification of carboxylic acids. U.S.
  • Doc Brown's Chemistry (n.d.). Data table of carboxylic acids. [Link]

  • ResearchGate (2009). Solubility of various carboxylic acids and corresponding sodium salts in water and ethano1. [Link]

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Application Notes and Protocols for the Scale-Up Production of 3-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the process development and scale-up of 3-Ethoxypyrazine-2-carboxylic acid, a key heterocyclic intermediate in the pharmaceutical and specialty chemical industries.[1][2][3] The narrative moves from a laboratory-scale synthesis to a robust pilot-plant procedure, emphasizing a safety-first approach grounded in Process Safety Management (PSM) principles.[4][5] Core to this guide is the application of reaction calorimetry to understand and control process thermodynamics, ensuring a safe and efficient transition from bench to plant.[6][7][8] Detailed, step-by-step protocols for synthesis, purification, and in-process controls are provided for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound and its derivatives are important structural motifs in medicinal chemistry.[1][9] Their industrial production requires a scalable, cost-effective, and safe synthetic route. The strategy outlined herein is a three-step sequence designed for process robustness, starting from commercially available 3-Chloropyrazine-2-carboxylic acid.

The selected pathway involves:

  • Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions in the subsequent step.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloro-substituent with an ethoxy group using sodium ethoxide. This is the critical, potentially highly exothermic step requiring careful thermal management.

  • Saponification: Hydrolysis of the ethyl ester to yield the target this compound, followed by purification via crystallization.

G A 3-Chloropyrazine-2-carboxylic acid B Ethyl 3-chloropyrazine-2-carboxylate A->B Step 1: Esterification (H2SO4, Ethanol) C Ethyl 3-ethoxypyrazine-2-carboxylate B->C Step 2: SNAr (Sodium Ethoxide) D This compound C->D Step 3: Saponification (NaOH, H2O)

Caption: Proposed synthetic pathway for this compound.

Process Safety Management (PSM)

A rigorous Process Safety Management (PSM) program is not optional; it is essential for protecting personnel, the environment, and physical assets.[4][5][10][11] The handling of reactive, corrosive, and flammable materials in this synthesis necessitates a thorough hazard analysis before any scale-up activity is initiated.[4][12]

Table 1: Hazard Analysis of Key Reagents

ReagentCAS No.Key HazardsRecommended Handling Precautions
2-Chloropyrazine (and derivatives)2942-60-1Flammable liquid and vapor; Harmful if swallowed or in contact with skin; Causes skin and eye irritation.[13]Use in a well-ventilated area with spark-proof tools.[13][14] Wear appropriate PPE (gloves, safety glasses, protective clothing). Ground all equipment to prevent static discharge.[13]
Sodium Ethoxide (solid or solution)141-52-6Reacts violently with water; Causes severe skin burns and eye damage; Flammable solid (or solution in flammable solvent).[15][16]Handle under an inert atmosphere (e.g., nitrogen) in a cool, dry area.[17] Use chemical-resistant gloves and face shield.[17] Store away from acids and sources of ignition.[18][19]
Sulfuric Acid 7664-93-9Causes severe skin burns and eye damage; May be corrosive to metals.Use in a chemical fume hood. Always add acid to water, never the reverse. Wear acid-resistant gloves, apron, and face shield.
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage; Corrosive.Avoid generating dust. Wear appropriate PPE, including chemical goggles and gloves.
Ethanol 64-17-5Highly flammable liquid and vapor.Keep away from heat, sparks, and open flames. Store in a well-ventilated area.[19]

Laboratory-Scale Synthesis Protocol (Target Scale: 50 g)

This protocol details the synthesis at a scale suitable for initial process validation and material generation for analytical development.

Step 1: Esterification of 3-Chloropyrazine-2-carboxylic acid
  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

  • Charging: To the flask, add 3-Chloropyrazine-2-carboxylic acid (50.0 g, 0.315 mol) and anhydrous ethanol (500 mL).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (8.7 mL, 0.158 mol) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of ethanol by approximately 70% using a rotary evaporator.

    • Carefully pour the concentrated mixture into 500 mL of ice-cold water.

    • Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 3-chloropyrazine-2-carboxylate as an oil or low-melting solid.

    • Expected Yield: 85-95%.

Step 2: Ethoxylation (SNAr)
  • Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (8.0 g, 0.348 mol) in portions to anhydrous ethanol (300 mL) under a nitrogen atmosphere. Alternative: Use a commercially available 21% solution of sodium ethoxide in ethanol (approx. 112 g, 0.348 mol).[19]

  • Reaction:

    • Cool the sodium ethoxide solution to 10 °C.

    • Dissolve the Ethyl 3-chloropyrazine-2-carboxylate from Step 1 (assuming 53.5 g, 0.287 mol) in 100 mL of anhydrous ethanol.

    • Add the ester solution dropwise to the sodium ethoxide solution via the dropping funnel over 1 hour, maintaining the internal temperature below 25 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by HPLC for the disappearance of the starting material.

  • Work-up:

    • Quench the reaction by pouring it into 500 mL of ice-cold water.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Ethyl 3-ethoxypyrazine-2-carboxylate.

    • Expected Yield: 80-90%.

Step 3: Saponification and Isolation
  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer and reflux condenser.

  • Reaction:

    • To the crude ester from Step 2 (assuming 49.0 g, 0.250 mol), add ethanol (200 mL) and a solution of sodium hydroxide (15.0 g, 0.375 mol) in 150 mL of water.

    • Heat the mixture to 60-70 °C and stir for 2-4 hours until the ester is fully consumed (monitor by HPLC).

  • Work-up and Crystallization:

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with 200 mL of water.

    • Wash the aqueous layer with methyl tert-butyl ether (MTBE) (2 x 100 mL) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid. A precipitate will form.

    • Stir the resulting slurry at 0-5 °C for 1 hour to maximize crystallization.[20][21]

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 50 mL), and dry under vacuum at 50 °C.

    • Expected Yield: 90-98%. Overall Yield: ~65-80%.

Scale-Up Considerations and Pilot Plant Protocol (Target Scale: 5 kg)

Transitioning from the laboratory to a pilot plant requires a systematic evaluation of process safety and engineering parameters. The most significant hurdle in this process is managing the exotherm of the SNAr reaction.[7]

G cluster_0 Phase 1: Lab Development cluster_1 Phase 2: Safety & Engineering Assessment cluster_2 Phase 3: Pilot Scale Execution cluster_3 Phase 4: Production lab_synth Lab Synthesis (50g) - Establish Baseline - Analytical Method Dev. calorimetry Reaction Calorimetry (RC) - Measure Q, ΔT_ad, Heat Flow - Define MSR & MTSR lab_synth->calorimetry Process Data pha Process Hazard Analysis (PHA) - Identify Risks - Define Mitigation Steps calorimetry->pha pilot_run Pilot Plant Run (5kg) - Validate Cooling Model - Test Work-up Procedures pha->pilot_run Safety Protocols production Full-Scale Production - Technology Transfer - Final SOPs pilot_run->production Validated Process

Caption: Workflow for the safe scale-up of chemical processes.

Critical Role of Reaction Calorimetry (RC)

Before attempting a 5 kg scale synthesis, the ethoxylation (Step 2) must be studied using a reaction calorimeter.[8][22] This analysis provides non-negotiable data for safe scale-up.[6]

Key Objectives of RC Study:

  • Total Heat of Reaction (Q): Quantifies the total energy released.

  • Heat Flow Rate: Determines the instantaneous cooling demand required by the plant reactor.

  • Adiabatic Temperature Rise (ΔTad): Calculates the theoretical temperature increase if all cooling were to fail.[22] This is a critical parameter for assessing the risk of a thermal runaway.

  • Maximum Temperature of the Synthesis Reaction (MTSR): Defines the highest temperature the reaction mass could reach in a worst-case scenario.

  • Reagent Accumulation: Measures the amount of unreacted starting material at any given time during the dosing phase.[22]

This data will dictate the maximum safe dosing rate of the ester into the sodium ethoxide solution, ensuring the reactor's cooling system can always remove the heat being generated.[7]

Pilot Plant Protocol (Step 2: Ethoxylation, 5 kg Scale)

This protocol assumes a 100 L glass-lined reactor with appropriate safety features.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with nitrogen. Maintain a slight positive nitrogen pressure throughout the process.

  • Charging:

    • Charge the commercial 21% sodium ethoxide solution in ethanol (19.6 kg, ~25 L, 6.1 mol) to the reactor using a closed-system transfer line.

    • Start agitation at a speed sufficient to ensure good surface movement without excessive splashing.

    • Set the reactor jacket temperature to 5 °C.

  • Dosing:

    • Dissolve Ethyl 3-chloropyrazine-2-carboxylate (5.0 kg, 26.8 mol) in anhydrous ethanol (10 L).

    • Using a calibrated dosing pump, add the ester solution to the reactor over a period of 2-4 hours (the exact rate to be determined by the RC study).

    • CRITICAL: Continuously monitor the internal batch temperature. The temperature should not exceed 25 °C. Have an emergency quench plan (e.g., a pre-chilled water charge) in place.

  • Reaction and Monitoring:

    • After dosing is complete, allow the reaction to stir at 20-25 °C for 4-6 hours.

    • Take samples periodically for HPLC analysis to confirm reaction completion.

  • Work-up:

    • Transfer the reaction mixture via a dip tube into a separate quench vessel containing 50 L of chilled water.

    • Proceed with extraction, saponification, and crystallization as described in the laboratory protocol, using appropriately sized equipment (e.g., liquid-liquid extractor, larger reactor for saponification, and a Nutsche filter-dryer for isolation).

Comparative Data Summary

Table 2: Lab vs. Pilot Scale Process Parameters

ParameterLaboratory ScalePilot ScaleRationale for Change
Scale (Starting Ester) 53.5 g5.0 kg~100x scale-up factor.
Reactor 1 L Glass Flask100 L Glass-Lined SteelStandard pilot plant equipment for chemical resistance and heat transfer.
Agitation Magnetic StirrerMechanical AgitatorRequired for effective mixing in larger volumes and viscous media.
Reagent Addition Manual (Dropping Funnel)Metered Dosing PumpEnsures precise control over addition rate, critical for managing exotherm.
Temperature Control Oil/Water BathJacket Fluid (Glycol/Brine)Provides the necessary cooling capacity for the larger reaction mass.
Atmosphere Nitrogen InletNitrogen Purge & BlanketEnsures a robust inert atmosphere to prevent moisture contamination and potential side reactions.[17]
Isolation Buchner FunnelNutsche Filter-DryerEfficiently handles larger quantities of solid product for filtration and drying.
Typical Yield 65-80% (Overall)60-75% (Overall)Yields may be slightly lower on scale-up due to transfers and handling losses.

Conclusion

The successful scale-up of this compound production hinges on a deep understanding of the reaction's thermal profile and the implementation of rigorous process safety protocols. The nucleophilic aromatic substitution step is the most critical phase, and its thermal hazards must be quantified through reaction calorimetry before any pilot-scale operations are attempted. By following the systematic approach outlined in these notes—combining sound chemical principles with robust engineering and safety practices—the transition from laboratory discovery to industrial production can be achieved safely, efficiently, and reliably.

References

  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021). FAI.
  • Reaction Calorimetry. (n.d.). Prime Process Safety Center.
  • A strategy for process safety in the fine chemical and speciality. (n.d.). IChemE.
  • Crystallization of carboxylic acids as studied by NMR Spectrometry. (2008). Full article.
  • Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. (2014). PubMed.
  • Solvent design for crystallization of carboxylic acids. (n.d.). ResearchGate.
  • 2-Chloropyrazine. (n.d.). Apollo Scientific.
  • Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization. (2013). The Journal of Organic Chemistry.
  • Calorimetry Laboratory: Advanced Thermochemical Analysis. (n.d.). IMI TAMI.
  • Carboxylic acid purification and crystallization process. (n.d.). Google Patents.
  • Protocol for Esterification of 3-Formyl-2-pyrazinecarboxylic Acid. (2025). Benchchem.
  • Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. (n.d.). Industrial Chemicals Supplier.
  • Reaction Calorimetry Process Safety Guide. (n.d.). Mettler Toledo.
  • Continuous milli-scale reaction calorimeter for direct scale-up of flow chemistry. (2021). Coriolis Pharma.
  • Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. (2009). Energy & Fuels.
  • 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-Chloropyridine (MSDS). (n.d.). Scribd.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (n.d.). PMC.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PMC.
  • Secure High Quality Sodium Ethoxide From Industrial Chemicals Supplier. (2026). Industrial Chemicals Supplier.
  • Pyrazine-2-carboxylic acid ester and method for producing the same. (n.d.). Google Patents.
  • Process Safety Management: Ensuring Safe Operations in the Chemical Industry. (n.d.). Medium.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate.
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate.
  • Advancing the Chemical Industry Through Process Safety Management. (2025). Averna.
  • Sodium ethoxide: Application and Preparation. (2023). ChemicalBook.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2017). Borneo Journal of Resource Science and Technology.
  • 20% Sodium Ethoxide Ethanol Solution Supply and Application. (2026). Foconsci Chemical.
  • Synthesis, Biological Evaluation New Esters from Pyrazine and Molecular Docking Studies. (2025). Scientific Research Journal of Pharmacy.
  • Review on the Synthesis of Pyrazine and Its Derivatives. (2026). ResearchGate.
  • Process Safety Management (PSM): OSHA Standards & Safety. (2023). Sigma-HSE.
  • Sodium ethoxide 21% w/w solution in ethanol. (2023). Apollo Scientific.
  • A green synthesis of pyrazinamide from pyrazine esters and amines. (2024). RSC Publishing.
  • Chemical Process Safety Management: Challenges & Solutions. (2025). Ingenero.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). ScienceDirect.
  • Synthesis and Reactions of Pyrazine. (n.d.). Scribd.
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  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI.
  • 2,3-Pyrazinedicarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Synthesis of 2-pyrazine carboxylic acid chloride. (n.d.). PrepChem.com.
  • Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. (n.d.). Google Patents.

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Troubleshooting & Optimization

Preventing decarboxylation of pyrazine-2-carboxylic acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Decarboxylation

Welcome to the technical support center for handling pyrazine-2-carboxylic acids. As a senior application scientist, I've seen many researchers encounter challenges with the thermal stability of these crucial heterocyclic building blocks. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of why pyrazine-2-carboxylic acids decarboxylate upon heating and how to prevent this undesirable side reaction, ensuring the integrity and yield of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Question 1: "My reaction yield is very low, and I suspect my starting material is decomposing. How can I confirm if decarboxylation is the problem?"

Answer:

This is a classic symptom of thermal decarboxylation. Pyrazine-2-carboxylic acid is susceptible to losing carbon dioxide (CO₂) at elevated temperatures, leading to the formation of pyrazine. This is especially prevalent in reactions requiring temperatures above 150°C.

Underlying Mechanism: The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring stabilizes the negative charge that develops on the ring during the transition state of CO₂ elimination. This lowers the activation energy for decarboxylation compared to many other aromatic carboxylic acids. Studies on related heteroaromatic carboxylic acids confirm that such structures can decarboxylate upon heating, sometimes facilitated by acidic conditions or metal ions.[1][2][3]

Troubleshooting Workflow:

To diagnose and solve this issue, follow this logical workflow.

A Low Yield or Unexpected Byproduct (e.g., Pyrazine) B Is Reaction Temp > 150°C or are acidic/metallic catalysts present? A->B C Decarboxylation is Highly Likely B->C  Yes H Review other reaction parameters (reagents, solvents, time). B->H  No D Protect the Carboxylic Acid Group Before Heating C->D E Is the final product the carboxylic acid? D->E F Strategy: Use Ester Protection (Can be hydrolyzed back) E->F  Yes G Strategy: Use Amide Formation (Highly stable) E->G  No

Caption: Troubleshooting workflow for suspected decarboxylation.

Analytical Confirmation:

  • TLC: Spot your reaction mixture against standards of both pyrazine-2-carboxylic acid and pyrazine. The formation of a new, less polar spot corresponding to pyrazine is a strong indicator.

  • ¹H NMR: Take an NMR of your crude product. The disappearance of the carboxylic acid proton signal and the appearance of the characteristic signals for pyrazine would confirm decarboxylation.

  • LC-MS: This is the most definitive method. Look for the mass of pyrazine (m/z = 81.09) and the disappearance of the mass of your starting acid (m/z = 125.09).

Question 2: "I need to run a reaction at 180°C. How can I modify my pyrazine-2-carboxylic acid to prevent it from decomposing?"

Answer:

The most robust strategy is to temporarily convert the carboxylic acid functional group into a more thermally stable derivative, such as an ester or an amide. This "protecting group" strategy shields the vulnerable -COOH group during the high-temperature step.

Causality: Esters and amides do not have the acidic proton and the specific electronic arrangement that facilitates the cyclic transition state required for easy decarboxylation.[4] They are significantly more stable at high temperatures. The choice between an ester and an amide depends on whether you need to regenerate the carboxylic acid later in your synthesis.

FeatureEsterificationAmide Formation
Primary Goal Temporary protection of the -COOH group.Permanent conversion to a stable amide functionality.
Thermal Stability Good to Excellent.Excellent. Amides are generally very robust.
Ease of Removal Can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.Very difficult to remove. Generally considered a permanent modification.
Common Reagents Alcohol (e.g., MeOH, EtOH, iBuOH), Acid Catalyst (H₂SO₄), or Thionyl Chloride followed by alcohol.[5][6]Amine (e.g., aniline, piperazine), Thionyl Chloride followed by amine, or a coupling agent (e.g., T3P, CDI).[7][8][9]
Best For... Syntheses where the carboxylic acid is required in the final product.Syntheses where the final product is an amide (common in drug development, e.g., Pyrazinamide).[8][10]
Experimental Protocols

Here are detailed, step-by-step methodologies for the key protection strategies. These protocols are based on established literature procedures.

Protocol 1: Conversion to a Thermally Stable Derivative (Two-Step)

This is the most versatile approach, creating a stable acyl chloride intermediate that can then be converted to either an ester or an amide.

A Pyrazine-2-carboxylic Acid B Step 1: Acyl Chloride Formation (SOCl₂, Toluene, Reflux) A->B C Pyrazine-2-carbonyl chloride (Intermediate) B->C D Step 2a: Esterification (Alcohol, Pyridine) C->D E Step 2b: Amidation (Amine, Pyridine) C->E F Protected Ester D->F G Protected Amide E->G

Caption: General workflow for protecting pyrazine-2-carboxylic acid.

Step 1: Synthesis of Pyrazine-2-carbonyl Chloride [5][7]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend pyrazine-2-carboxylic acid (1.0 eq) in dry toluene.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (1.5 eq) to the suspension under a nitrogen atmosphere.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Workup: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure (in vacuo) using a rotary evaporator. It is good practice to co-evaporate with fresh dry toluene two or three times to ensure all residual SOCl₂ is removed.

  • Result: The resulting crude pyrazine-2-carbonyl chloride is often a solid or oil and can typically be used in the next step without further purification.

Step 2a: Esterification via Acyl Chloride [5]

  • Setup: In a separate flask, dissolve the desired alcohol (e.g., isobutanol, 1.1 eq) in a dry, non-protic solvent like acetone containing a base such as dry pyridine (1.2 eq). Cool the mixture in an ice bath.

  • Reaction: Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in dry acetone and add it dropwise to the stirred alcohol/pyridine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows the consumption of the acyl chloride.

  • Workup: Pour the reaction mixture into cold water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.

Step 2b: Amide Formation via Acyl Chloride [7][8]

  • Setup: In a flask, dissolve the desired amine (e.g., 2-amino-5-chloropyridine, 1.0 eq) in dry pyridine. Cool the mixture in an ice bath.

  • Reaction: Dissolve the crude pyrazine-2-carbonyl chloride from Step 1 in a dry solvent like acetone and add it dropwise to the stirred amine/pyridine solution.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.

  • Workup: Pour the reaction mixture into cold water. The amide product will often precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., aqueous ethanol) to obtain the pure amide.

Frequently Asked Questions (FAQs)
  • Q1: At what temperature does pyrazine-2-carboxylic acid begin to decarboxylate?

    • A: While the exact onset can depend on factors like solvent and pH, thermal analysis shows significant, single-step decomposition occurring around 229°C.[11][12] However, for practical lab synthesis, it is wise to assume that decarboxylation can become a competing side reaction at temperatures above 150°C, especially during prolonged heating.

  • Q2: Are there any catalysts or solvents I should absolutely avoid when heating?

    • A: Yes. Avoid strongly acidic conditions and the presence of certain metal ions, particularly ds-block metals, which have been shown to catalyze the decarboxylation of related pyrazinecarboxylic acids under hydrothermal conditions.[1] Copper salts have also been used historically to promote decarboxylation of aromatic acids and should be avoided unless decarboxylation is the desired outcome.[2]

  • Q3: I used an ester protecting group. What are the standard conditions for deprotection?

    • A: To regenerate the carboxylic acid from its ester, you can use standard hydrolysis conditions. For a methyl or ethyl ester, heating in the presence of an aqueous base (like NaOH or LiOH) followed by an acidic workup is effective. Alternatively, acidic hydrolysis (e.g., with aqueous HCl or H₂SO₄) can also be used.

  • Q4: Can I form the amide directly from the carboxylic acid without making the acyl chloride?

    • A: Yes, this is a very common strategy. It involves using a peptide coupling agent. Reagents like propylphosphonic anhydride (T3P), 1,1'-carbonyldiimidazole (CDI), HBTU, or DCC activate the carboxylic acid in situ, allowing it to react directly with an amine at or near room temperature, completely avoiding the need for high heat.[9] This is often the preferred method in modern medicinal chemistry.

References
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.[Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules.[Link]

  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.[Link]

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. National Center for Biotechnology Information (PMC).[Link]

  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Indian Academy of Sciences.[Link]

  • Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts | Request PDF. ResearchGate.[Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • ds-Block metal ions catalyzed decarboxylation of pyrazine-2,3,5,6-tetracarboxylic acid and the complexes obtained from hydrothermal reactions and novel water clusters. CrystEngComm (RSC Publishing).[Link]

  • Decarboxylation. Organic Chemistry Portal.[Link]

  • Pyrazine-2-carboxylic acid ester and method for producing the same.
  • Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society.[Link]

  • Chemistry Decarboxylation Reaction. SATHEE - IIT Kanpur.[Link]

  • What are the conditions for the decarboxylation reaction? How to control the temperature of heating? LNEYA Industrial Chillers Manufacturer.[Link]

  • Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Amanote Research.[Link]

  • Bimetallic Cooperative Catalysis for Decarbonylative Heteroarylation of Carboxylic Acids via C–O/C–H Coupling. National Center for Biotechnology Information (PMC).[Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor.[Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds.
  • Pyrazine-2-carboxylic acid - Solubility. Solubility of Things.[Link]

  • Recent advances in catalytic decarboxylative transformations of carboxylic acid groups attached to a non-aromatic sp2 or sp carbon. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Decarboxylation. Master Organic Chemistry.[Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate.[Link]

  • Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega.[Link]

  • Reactivity: Decarboxylation. College of Saint Benedict and Saint John's University.[Link]

  • Mechanochemical synthesis of pyrazine: dicarboxylic acid cocrystals and a study of dissociation by quantitative phase analysis. Heriot-Watt Research Portal.[Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. National Center for Biotechnology Information (PMC).[Link]

  • Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development | Request PDF. ResearchGate.[Link]

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. IOP Conference Series: Materials Science and Engineering.[Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.[Link]

Sources

Technical Support Center: Stability & Handling of 3-Ethoxypyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of 3-Ethoxypyrazine-2-carboxylic acid (CAS: 35681-40-4). As a pyrazine derivative featuring both an electron-withdrawing carboxylic acid and an electron-donating ethoxy substituent, this molecule exhibits a "push-pull" electronic character that dictates its stability in solution.

This guide moves beyond basic safety data sheets (SDS) to provide mechanistic insights into degradation pathways, solubility behaviors, and validated analytical protocols.

Module 1: Solvent Compatibility & Dissolution

The "Pre-Dissolution" Check

Users often report precipitation or degradation immediately upon solubilization. This is rarely a compound defect but rather a mismatch between solvent choice and the molecule's pKa profile.

Solvent SystemSuitabilityTechnical Notes
DMSO (Anhydrous) Excellent Recommended for stock solutions (>10 mM). The aprotic nature prevents proton-transfer-mediated decarboxylation.
Water (Neutral) Moderate Solubility is pH-dependent. At neutral pH, the compound exists in equilibrium. Solubility improves significantly at pH > 4.0 (anionic form).
Methanol/Ethanol Caution Risk of Esterification. In the presence of trace acids (even from the compound itself), Fischer esterification can occur over time, generating the methyl/ethyl ester artifact.
Acidic Buffers (pH < 2) Poor High risk of precipitation (protonated form is less soluble) and accelerated decarboxylation.
Critical Protocol: Preparation of Stock Solution
  • Weighing: Weigh the solid rapidly; pyrazines can be hygroscopic.

  • Primary Solvent: Dissolve in 100% DMSO to achieve a 10–50 mM stock.

  • Sonication: Sonicate for 30 seconds to ensure complete dissolution; avoid heat generation.

  • Aliquot: Store in single-use aliquots at -20°C or -80°C. Do not freeze-thaw repeatedly.

Module 2: Degradation Troubleshooting

Mechanistic Insight: Why is my compound degrading?

The two primary degradation pathways for this compound are Decarboxylation (loss of CO₂) and Ether Hydrolysis (loss of the ethyl group).

Pathway A: Thermal Decarboxylation (Primary Risk)

Pyrazine-2-carboxylic acids are susceptible to thermal decarboxylation, a process often catalyzed by the formation of a zwitterionic intermediate (Hammick mechanism). This reaction yields 2-ethoxypyrazine , which is less polar than the parent compound.

Pathway B: Acid-Catalyzed Dealkylation

Under strong acidic conditions, the ethoxy ether linkage can be cleaved, yielding 3-hydroxypyrazine-2-carboxylic acid (often existing as the 3-oxo tautomer).

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Pathway Probability Parent This compound (Parent) DecarbProduct 2-Ethoxypyrazine (Decarboxylated) Parent->DecarbProduct Heat (>60°C) or Acidic pH HydrolysisProduct 3-Hydroxypyrazine-2-carboxylic acid (Dealkylated) Parent->HydrolysisProduct Strong Acid (Hydrolysis) EsterProduct Methyl Ester Artifact (If in MeOH) Parent->EsterProduct MeOH + Acid (Fischer Esterification) Legend Red Arrow: High Risk Dashed: Low Risk Dotted: Solvent Specific

Figure 1: Degradation map showing the primary thermal risk (Red) and solvent-specific risks.

Module 3: Analytical Validation (HPLC Protocol)

If you suspect degradation, use this standardized HPLC method to validate purity. This method separates the parent acid from its likely non-polar decarboxylation product.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

    • Why: Standard C18 provides sufficient retention for the carboxylic acid if the pH is controlled.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Acidic pH suppresses ionization of the carboxylic acid (pKa ~3-4), increasing retention on the hydrophobic column.

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute very polar impurities)

    • 2-15 min: 5% → 60% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Detection: UV at 270 nm (Pyrazine characteristic absorption) and 210 nm .

  • Flow Rate: 1.0 mL/min.[1]

Interpreting the Chromatogram
Retention Time (Relative)Likely IdentityExplanation
Early Eluting (Low RT) 3-Hydroxypyrazine-2-COOHThe hydroxyl group increases polarity significantly.
Mid Eluting (Target) 3-Ethoxypyrazine-2-COOH The parent compound.
Late Eluting (High RT) 2-EthoxypyrazineLoss of the polar -COOH group makes the molecule much more hydrophobic.
Late Eluting (High RT) Methyl EsterIf MeOH was used; esters are less polar than free acids.

Module 4: Troubleshooting FAQ

Q1: My solution turned yellow/brown after 24 hours. Is it still usable?

Answer: Likely not. Pyrazines are electron-deficient aromatic rings that can undergo complex polymerization or oxidation upon light exposure (photolysis).

  • Action: Check the solution against a fresh standard via HPLC. If purity is <95%, discard.

  • Prevention: Always store solutions in amber glass vials wrapped in foil.

Q2: I see a new peak appearing after the main peak in my LC-MS. What is it?

Answer: This is classically the decarboxylation product (2-ethoxypyrazine).

  • Mass Spec Confirmation: Look for a mass shift of -44 Da (loss of CO₂).

  • Cause: Your autosampler might be too warm, or the sample sat in an acidic mobile phase for too long.

Q3: Can I warm the solution to dissolve the powder?

Answer: Avoid if possible. Do not exceed 40°C. Pyrazine-2-carboxylic acids are thermally unstable.

  • Alternative: Use a vortex mixer or sonication bath at room temperature. If heat is absolutely necessary, use a water bath set to 37°C and monitor closely.

Troubleshooting Logic Flowchart

Troubleshooting Start Issue: Loss of Potency or Purity CheckSolvent Check Solvent System Start->CheckSolvent IsAlcohol Is solvent MeOH/EtOH? CheckSolvent->IsAlcohol Yes_Alc Suspect Esterification. Check LC for M+14 peak. IsAlcohol->Yes_Alc Yes No_Alc No_Alc IsAlcohol->No_Alc No IsAcidic Is pH < 3? Yes_Acid Suspect Decarboxylation. Check LC for M-44 peak. IsAcidic->Yes_Acid Yes No_Acid Suspect Photodegradation or Oxidation. Check storage (Light/Air). IsAcidic->No_Acid No No_Alc->IsAcidic

Figure 2: Diagnostic logic for identifying the root cause of instability.

References

  • Dunn, G. E., et al. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrimidine-2-Carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 55(13), 2478–2484. Link (Mechanistic basis for heteroaromatic acid decarboxylation).

  • Master Organic Chemistry. (2022). Decarboxylation of Carboxylic Acids. Link (General principles of thermal instability in carboxylic acids).

  • Benchchem. Comparison of Analytical Methods for Pyrazine-2-carboxylic Acid Derivatives. Link (HPLC method derivation).

  • Sielc Technologies. HPLC Separation of Pyrazine and Aminopyrazine. Link (Column selection for polar heterocycles).

  • PubChem. 3-Hydroxypyrazine-2-carboxylic acid (Degradant Profile).[2] Link (Identification of hydrolysis products).

Sources

Handling moisture sensitivity in pyrazine acid chloride formation

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYZ-COCl-001 Status: Active Subject: Handling Moisture Sensitivity & Optimization in Pyrazine Acid Chloride Formation

Executive Summary

You have reached the Tier 3 Technical Support guide for pyrazine-2-carbonyl chloride synthesis. This reagent is notoriously unstable compared to its phenyl counterparts (benzoyl chloride) due to the electron-deficient nature of the pyrazine ring and the high susceptibility of the acyl chloride to hydrolysis.

This guide treats the synthesis not as a "recipe" but as a controlled system . Success depends on three variables: Moisture Exclusion , HCl Management , and Thermal Regulation .

Module 1: The Optimized Protocol (The "Dry" Standard)

Do not use a standard open-air reflux. This protocol utilizes a closed Schlenk system to maximize yield and minimize "black tar" decomposition.

Reagents & Materials
  • Substrate: Pyrazine-2-carboxylic acid (dried overnight in a vacuum oven at 50°C).

  • Reagent: Thionyl Chloride (

    
    ) (Freshly distilled or high-purity grade; yellow/orange color indicates decomposition).
    
  • Catalyst: DMF (Anhydrous, stored over molecular sieves).

  • Solvent: Toluene (Anhydrous) or neat

    
    .
    
  • Gas: Dry Nitrogen or Argon.

Step-by-Step Workflow
StepActionTechnical Rationale
1 System Prep Flame-dry a 2-neck RBF under vacuum. Backfill with

x3.
2 Loading Add Pyrazine-2-carboxylic acid (1.0 eq) against a counter-flow of

.
3 Slurry Formation Add anhydrous Toluene (5-10 volumes). Add DMF (0.05 eq).
4 Activation Add

(2.0 - 5.0 eq) dropwise at Room Temp .
5 Reaction Heat to gentle reflux (

) for 2-4 hours.
6 Isolation CRITICAL: Distill off excess

and Toluene under reduced pressure.
7 Chase Add fresh dry Toluene and evaporate again (x2).
8 Storage Store as a crude oil/solid under

at 4°C or use immediately.
Module 2: Critical Control Points (The "Why")
1. The DMF Vilsmeier Mechanism

You must use DMF.[1][2] Pyrazine carboxylic acids are electron-poor, making the carbonyl carbon less nucleophilic towards thionyl chloride.

  • Mechanism: DMF reacts with

    
     to form the Vilsmeier reagent  (chloroiminium ion).
    
  • Effect: This species is far more reactive than

    
     alone, allowing the reaction to proceed at lower temperatures or faster rates, reducing thermal decomposition [1].
    
2. The Moisture Failure Mode

Why does the reaction turn black?

  • Hydrolysis: Water attacks the formed acid chloride

    
     Pyrazine carboxylic acid + 
    
    
    
    .
  • The "Salt" Trap: The pyrazine ring contains basic nitrogens. The generated

    
     (from reaction or hydrolysis) protonates the pyrazine nitrogen.
    
  • Result: This forms an insoluble hydrochloride salt that coats the unreacted material, stalling the reaction. Attempting to heat this salt to force the reaction often leads to ring opening or polymerization (black tar).

Module 3: Troubleshooting Ticket Desk (FAQ)

Ticket #A1: "My reaction mixture turned into a black tar."

  • Diagnosis: Thermal decomposition or moisture ingress.

  • Root Cause: Likely refluxed too vigorously or the

    
     was old (containing degradation products).
    
  • Resolution:

    • Check

      
       quality.[1] If it's dark yellow/red, distill it first.
      
    • Lower the bath temperature.

    • Ensure strictly anhydrous conditions.[2][3]

Ticket #A2: "I see a white precipitate after reflux. Is it product?"

  • Diagnosis: Ambiguous.

  • Possibility A: It is the Pyrazine-2-carbonyl chloride hydrochloride salt . This is common if excess

    
     isn't vented properly. It is reactive and can often be used directly.
    
  • Possibility B: Unreacted starting material (Pyrazine carboxylic acid).

  • Test: Take a small aliquot, remove solvent, and add dry methanol.

    • Dissolves + Sweet smell: It was Acid Chloride (formed Methyl Ester).

    • Remains Solid: Unreacted Acid.

Ticket #A3: "Can I wash with water/bicarbonate to remove impurities?"

  • Diagnosis: Fatal Error.

  • Resolution: ABSOLUTELY NOT. Unlike benzoyl chloride, pyrazine derivatives hydrolyze in seconds.

  • Correct Workup: Remove volatiles under vacuum. If purification is needed, recrystallize from dry Hexane/DCM or sublime (if solid). For most applications, use the crude material immediately [2].

Module 4: Visualization & Logic
Diagram 1: The Moisture Contamination Cascade

This diagram illustrates the "Death Spiral" of moisture in this specific reaction.

MoistureCascade Start Start: Pyrazine Acid + SOCl2 Reaction Reaction: Acid Chloride Formation Start->Reaction Heat + DMF Moisture Moisture Ingress (Air/Solvent) Reaction->Moisture SaltFormation Salt Formation: Pyrazine-N-HCl Reaction->SaltFormation Trapped HCl gas Hydrolysis Hydrolysis: Reversion to Acid + HCl Moisture->Hydrolysis H2O attack Hydrolysis->SaltFormation Excess HCl Stall Reaction Stalls (Insoluble Salt) SaltFormation->Stall Precipitates Tar Black Tar (Thermal Decomp) Stall->Tar Overheating to compensate

Caption: The "Death Spiral" of moisture. Water generates HCl, which protonates the pyrazine ring, causing precipitation and eventual decomposition if heated further.

Diagram 2: Optimized Workflow Decision Tree

Follow this logic to determine the correct isolation path.

Workflow Start Reflux Complete Check Check Clarity Start->Check Clear Clear Solution Check->Clear Precip Precipitate Present Check->Precip Action1 Evaporate Volatiles (Azeotrope w/ Toluene) Clear->Action1 Test MeOH Test Aliquot Precip->Test Ester Forms Ester Test->Ester Precip is Product Salt NoReact No Reaction Test->NoReact Precip is Starting Material Action2 Filter under N2 (Isolate HCl Salt) Ester->Action2 Action3 Restart with Fresh Reagents NoReact->Action3

Caption: Decision matrix for post-reaction processing. Note that precipitate does not always mean failure; it may be the hydrochloride salt of the product.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • BenchChem. (2025).[3] Synthesis of Pyrazine-2-sulfonyl Chloride. (Analogous handling of moisture-sensitive pyrazine chlorides). [1][2][3][4][5][6][7][8][9][10][11]

  • Organic Syntheses. (2014). Synthesis of Pyridine-2-carbonyl Chloride. Org. Synth. 2014, 91, 221-232.[4] (Protocol for heterocyclic acid chlorides). 4[2][3][6][7][9]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (Mechanism and Traps).[1][2][4][12] 5[2][3][5][6][7][8][9][11]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Ethoxypyrazines vs. Methoxypyrazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of mass spectrometry fragmentation patterns for Ethoxypyrazines , contrasting them with their structural isomers, the Alkyl-Methoxypyrazines . It is designed for analytical chemists and flavor scientists requiring precise structural elucidation of pyrazine derivatives.

Executive Summary

In flavor chemistry and pharmaceutical intermediate analysis, distinguishing between ethoxypyrazines and their isomeric alkyl-methoxypyrazines is a critical analytical challenge. Both classes exhibit low odor thresholds and similar retention indices on non-polar GC columns.

This guide demonstrates that Electron Ionization (EI) Mass Spectrometry provides a definitive structural filter. While methoxypyrazines are characterized by dominant


-cleavage of the alkyl side chain, ethoxypyrazines exhibit a diagnostic McLafferty-like rearrangement  leading to the loss of ethylene (

, 28 Da). This specific fragmentation pathway serves as a self-validating spectral fingerprint for ethoxypyrazines.

Mechanistic Comparison: The "Ethylene Loss" Differentiator

The core performance difference lies in the stability of the ether side chain under electron impact (70 eV).

The Alternative: Alkyl-Methoxypyrazines[1]
  • Structure: Pyrazine ring substituted with a methoxy group (

    
    ) and an alkyl group (e.g., isobutyl).
    
  • Primary Mechanism:

    
    -Cleavage .[1] The radical cation stabilizes by cleaving the alkyl group attached to the pyrazine ring.
    
  • Spectral Signature:

    • Strong Molecular Ion (

      
      ).[1]
      
    • Base Peak:

      
      .
      
    • Note: The methoxy group (

      
      ) cannot undergo alkene elimination as it lacks a 
      
      
      
      -carbon.
The Target: Ethoxypyrazines
  • Structure: Pyrazine ring substituted with an ethoxy group (

    
    ).
    
  • Primary Mechanism: McLafferty-like Rearrangement (Retro-Ene) .

  • Causality: The ethoxy group possesses

    
    -hydrogens. Upon ionization, a hydrogen transfer occurs (typically to the ring nitrogen or the ether oxygen), facilitating the neutral loss of ethylene.
    
  • Spectral Signature:

    • Distinct Fragment:

      
      .
      
    • Formation of the tautomeric hydroxypyrazine ion.

Comparative Data Table: Isomeric Pair Analysis

Comparison of 2-Ethoxy-3-isopropylpyrazine vs. 2-Methoxy-3-isobutylpyrazine (Isomers, MW 166)

FeatureEthoxypyrazines (Target)Methoxypyrazines (Alternative)
Molecular Weight 166 Da166 Da
Key Mechanism Loss of Ethylene (

)
Loss of Alkyl Chain
Diagnostic Ion m/z 138 (

)
m/z 124 (

, loss of propene from isobutyl)
Base Peak Origin Often

or

Side-chain cleavage (e.g., m/z 124 or 151)
Low Mass Ions m/z 29 (

)
m/z 15 (

)
Specificity High: The M-28 loss is rare in methoxy analogs.Medium: Alkyl losses are common in all alkylpyrazines.

Experimental Protocol: Structural Elucidation Workflow

This protocol ensures the reproducible differentiation of these isomers using standard GC-MS instrumentation.

Phase 1: Sample Preparation
  • Extraction: Use Solid Phase Microextraction (SPME) with a DVB/CAR/PDMS fiber to capture volatile pyrazines from the headspace.

  • Solvent: If liquid injection is required, use Dichloromethane (DCM) to avoid tailing of nitrogenous compounds.

Phase 2: GC-MS Configuration
  • Instrument: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or similar).

  • Ionization: Electron Impact (EI) at 70 eV .

    • Why: 70 eV is required to access the activation energy for the ethylene rearrangement. Softer ionization (CI) may preserve the molecular ion but obscure the diagnostic fragment.

  • Column: Polar WAX column (e.g., DB-WAX, 30m x 0.25mm).

    • Reasoning: Pyrazines are basic; non-polar columns often result in co-elution of isomers. WAX phases provide separation based on hydrogen bonding with the ether oxygen.

Phase 3: Data Acquisition & Analysis
  • Scan Range: 35–300 m/z.

  • Identification Logic (Self-Validating):

    • Step 1: Locate Molecular Ion (

      
      ).[2] Check if MW matches target (e.g., 166).
      
    • Step 2: Check for m/z = M - 28 .

      • If Present (>20% abundance): Confirms Ethoxypyrazine .

      • If Absent: Check for dominant alkyl loss (M-15, M-29, M-43). Confirms Methoxypyrazine .[3]

    • Step 3: Verify Retention Index (RI). Ethoxypyrazines generally elute slightly later than their methoxy isomers on polar columns due to increased polarizability of the ethyl chain.

Visualization: Fragmentation Pathways[5]

The following diagram illustrates the divergent fragmentation pathways that allow for structural discrimination.

FragmentationPathways cluster_0 Ethoxypyrazine (Target) cluster_1 Methoxypyrazine (Alternative) M_Ethoxy Molecular Ion (M+) [Ar-O-CH2-CH3]+. TS_Ethoxy 4-Membered Transition State M_Ethoxy->TS_Ethoxy H-Transfer M_Methoxy Molecular Ion (M+) [Ar-O-CH3]+. M_Ethoxy->M_Methoxy Isomers (Same MW) Frag_Ethoxy Diagnostic Ion [M-28]+ [Ar-OH]+. (Loss of Ethylene) TS_Ethoxy->Frag_Ethoxy - C2H4 (28 Da) Frag_Methoxy Base Peak [M-Alkyl]+ (Alpha Cleavage) M_Methoxy->Frag_Methoxy - Alkyl Radical (e.g., C3H7)

Figure 1: Divergent fragmentation pathways. The green path highlights the diagnostic loss of ethylene specific to ethoxypyrazines.

References

  • Ryan, D., et al. (2004). Analysis of methoxypyrazines in wine using headspace solid-phase microextraction gas chromatography–mass spectrometry. Journal of Chromatography A. Link

  • ChemGuide. (2020). Fragmentation Patterns in Mass Spectrometry: The McLafferty Rearrangement. Link

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Ethoxy-3-isopropylpyrazine. NIST Chemistry WebBook, SRD 69. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Methoxy-3-isopropylpyrazine. Link

Sources

A Medicinal Chemist's Guide to Bioisosteric Replacement of 3-Ethoxypyrazine in Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its therapeutic profile. Bioisosteric replacement, a cornerstone of medicinal chemistry, offers a rational approach to fine-tune the physicochemical and pharmacological properties of a molecule. This guide provides an in-depth comparison of bioisosteric replacements for the 3-ethoxypyrazine scaffold, a privileged heterocycle in numerous biologically active compounds. We will delve into the rationale behind these modifications, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.

The 3-Ethoxypyrazine Scaffold: A Privileged Motif and the Rationale for its Replacement

The 3-ethoxypyrazine moiety is a common feature in a variety of pharmaceutical agents, particularly as a hinge-binding motif in kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the ethoxy group can occupy a hydrophobic pocket, contributing to the overall binding affinity of the ligand.[1] However, the ethoxy group can be susceptible to metabolic cleavage, potentially leading to the formation of less active or even toxic metabolites. Furthermore, optimizing properties such as solubility, permeability, and selectivity often necessitates the exploration of alternative functionalities.

Bioisosteric replacement of the 3-ethoxypyrazine group aims to retain the desirable binding interactions while improving upon its potential liabilities. The goal is to identify a substituent that mimics the steric and electronic properties of the ethoxy group but offers enhanced metabolic stability, improved physicochemical properties, and potentially novel intellectual property.[2]

Comparative Analysis of 3-Ethoxypyrazine Bioisosteres

The selection of a suitable bioisostere is a multifactorial decision, guided by the specific objectives of the drug discovery program. Here, we compare several potential bioisosteric replacements for the 3-ethoxypyrazine group, with a focus on their impact on biological activity and key drug-like properties.

Table 1: Comparative Performance of 3-Ethoxypyrazine and its Bioisosteres

Bioisosteric ReplacementRationaleImpact on PotencyImpact on Metabolic StabilityImpact on Physicochemical Properties
3-Ethoxypyrazine (Parent) BaselinePotentPotential for O-dealkylationModerate lipophilicity
3-Aminopyrazine Derivatives Introduce H-bond donor/acceptor capabilitiesGenerally maintained or slightly reducedCan be improved depending on the nature of the amine substituentIncreased polarity, potentially improved solubility
3-Halopyrazines (e.g., Cl, F) Modulate electronic properties and lipophilicityOften maintained or slightly reducedGenerally improvedIncreased lipophilicity (Cl), slightly reduced lipophilicity (F)
Pyridazine Analogs Altered nitrogen positioning and dipole momentCan be maintained or improvedOften improved due to different metabolic pathwaysModulated polarity and solubility
Pyridazinone Analogs Introduce H-bond donor and acceptor, rigidify conformationCan be maintained or improvedGenerally improvedIncreased polarity and potential for improved solubility

Note: The impact on properties is context-dependent and can vary based on the specific molecular scaffold and the nature of the substituents.

Experimental Protocols for Synthesis and Evaluation

To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of key bioisosteres and for the evaluation of their performance.

Synthesis of 3-Substituted Pyrazine Derivatives

The synthesis of 3-substituted pyrazine analogs often starts from a common intermediate, such as 3-chloropyrazine-2-carbonitrile or 3-chloropyrazine-2-carboxamide.[3]

General Procedure for Nucleophilic Aromatic Substitution:

  • Dissolve the starting 3-chloropyrazine derivative in a suitable solvent (e.g., ethanol, DMSO).

  • Add the desired nucleophile (e.g., a substituted amine for aminopyrazines, or a corresponding alcohol for alkoxy- or aryloxypyrazines).

  • The reaction can be carried out at room temperature or with heating (conventional or microwave-assisted) to drive the reaction to completion.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration or extraction and purified by column chromatography or recrystallization.

Synthesis_Workflow Start 3-Chloropyrazine Derivative Reaction Nucleophilic Aromatic Substitution Start->Reaction Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Reaction Purification Purification Reaction->Purification Product 3-Substituted Pyrazine Analog Purification->Product

Caption: Synthetic workflow for 3-substituted pyrazines.

In Vitro Kinase Inhibition Assay

To assess the biological activity of the synthesized compounds, a kinase inhibition assay is a crucial first step. Luminescence-based assays are a common and reliable method.[4]

Protocol for a Luminescence-Based Kinase Assay:

  • Prepare serial dilutions of the inhibitor compounds in kinase assay buffer.

  • In a 96-well plate, add the target kinase, a suitable substrate peptide, and the inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a commercial luminescent kinase assay kit according to the manufacturer's protocol.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, Inhibitor, ATP) Incubation Incubate at RT Start->Incubation Detection Add Luminescent Reagent Incubation->Detection Measurement Measure Luminescence Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for a kinase inhibition assay.

Metabolic Stability Assessment

Evaluating the metabolic stability of the compounds is critical to predict their in vivo half-life. This is often performed using liver microsomes or hepatocytes.[5]

Protocol for a Liver Microsomal Stability Assay:

  • Incubate the test compound at a final concentration (e.g., 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.[6]

Conclusion

The bioisosteric replacement of the 3-ethoxypyrazine scaffold is a powerful strategy to optimize the properties of drug candidates. By carefully considering the desired improvements, medicinal chemists can select from a range of bioisosteres, including aminopyrazines, halopyrazines, and other nitrogen-containing heterocycles like pyridazines and pyridazinones. The experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these analogs, enabling a data-driven approach to lead optimization. Through the judicious application of bioisosterism, researchers can unlock the full potential of their pyrazine-based scaffolds and accelerate the discovery of new and improved medicines.

References

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